molecular formula C7H16ClNO B2570363 (2R,4R)-2-Ethyloxan-4-amine;hydrochloride CAS No. 2378490-13-0

(2R,4R)-2-Ethyloxan-4-amine;hydrochloride

Cat. No.: B2570363
CAS No.: 2378490-13-0
M. Wt: 165.66
InChI Key: PDNJJUVKXFGWDS-ZJLYAJKPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions for the reaction .


Molecular Structure Analysis

This involves understanding the 3D arrangement of atoms in the molecule. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes understanding the reagents, conditions, and mechanisms of these reactions .


Physical and Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, density, and reactivity .

Scientific Research Applications

Synthesis and Characterization of Polysiloxane-Immobilized Amine Ligands

Research on polysiloxane-immobilized amine and diamine ligand systems has shown the use of amine ligands in creating materials with potential applications in metal ion coordination and environmental remediation. Solid-state NMR spectra have been valuable for characterizing these structures, providing insights into the nature of hydrogen bonding with surface silanols and the accessibility of ligand groups to metal ions (Yang et al., 1997).

Environmental Impact of Amine Salts

Studies on the dissipation of 2,4-Dichlorophenoxyacetic acid (2,4-D) in soil have contributed to understanding the environmental behavior of amine salts and esters of herbicides. This research informs on the rates of 2,4-D dissipation in soil, which is crucial for assessing the environmental impact and safety of using these compounds in agricultural settings (Wilson et al., 1997).

Hydrogels for DNA Binding and Release

The development of hydrogels containing amine groups from linear poly(ethylene imine) demonstrates the potential of amine-containing compounds in biomedical applications, particularly for DNA binding and release. These hydrogels have been shown to bind and release DNA effectively, which could have implications for gene therapy and other medical applications (Englert et al., 2014).

Amide Formation Mechanisms

Understanding the mechanisms of amide formation between carboxylic acids and amines in aqueous media has significant implications for bioconjugation chemistry. Research in this area helps elucidate the conditions under which these reactions occur most efficiently, contributing to the development of novel drugs and biomaterials (Nakajima & Ikada, 1995).

Chitosan Hydrogels for Drug Delivery

The synthesis and evaluation of chitosan hydrogels cross-linked with tris(2-(2-formylphenoxy)ethyl)amine showcase the application of amine derivatives in creating responsive hydrogel systems for controlled drug delivery. These materials demonstrate pH and temperature-responsive swelling ratios, enhancing the potential for targeted drug delivery systems (Karimi et al., 2018).

Mechanism of Action

If the compound is a drug or biologically active molecule, its mechanism of action describes how it exerts its effects at the molecular level .

Safety and Hazards

This involves understanding the risks associated with handling and disposing of the compound. It includes its toxicity, flammability, and environmental impact .

Future Directions

This involves predicting or proposing future research directions based on the current understanding of the compound .

Properties

IUPAC Name

(2R,4R)-2-ethyloxan-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-2-7-5-6(8)3-4-9-7;/h6-7H,2-5,8H2,1H3;1H/t6-,7-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDNJJUVKXFGWDS-ZJLYAJKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC(CCO1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C[C@@H](CCO1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.